molecular formula C14H6Cl4O3S B12882300 3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride CAS No. 112009-68-4

3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride

Cat. No.: B12882300
CAS No.: 112009-68-4
M. Wt: 396.1 g/mol
InChI Key: QKXLXBAQILIXGR-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride is a polyhalogenated benzofuran derivative featuring a sulfonyl chloride functional group. Its structure comprises a benzofuran core substituted with chlorine atoms at positions 3 and 6, a 4-chlorophenyl moiety at position 2, and a sulfonyl chloride group at position 3. This compound is of interest in organic synthesis due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP, which enable precise determination of molecular configurations .

Properties

CAS No.

112009-68-4

Molecular Formula

C14H6Cl4O3S

Molecular Weight

396.1 g/mol

IUPAC Name

3,6-dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride

InChI

InChI=1S/C14H6Cl4O3S/c15-8-3-1-7(2-4-8)14-13(17)9-5-12(22(18,19)20)10(16)6-11(9)21-14/h1-6H

InChI Key

QKXLXBAQILIXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=CC(=C(C=C3O2)Cl)S(=O)(=O)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride typically involves the reaction of 3,6-dichloro-2-(4-chlorophenyl)benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include:

    Temperature: The reaction is usually conducted at low temperatures to prevent decomposition.

    Solvent: An inert solvent such as dichloromethane is commonly used.

    Catalyst: A Lewis acid catalyst may be employed to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Electrophilic Aromatic Substitution: The benzofuran ring can undergo substitution reactions with electrophiles.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Catalysts: Lewis acids or bases may be used to facilitate the reactions.

    Solvents: Polar aprotic solvents such as dimethylformamide or dichloromethane are often employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Substituted Benzofurans: Formed by electrophilic aromatic substitution.

Scientific Research Applications

The compound 3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article will delve into its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride is primarily investigated for its potential as a pharmaceutical intermediate. Its sulfonyl chloride group allows for the introduction of various functional groups through nucleophilic substitution reactions, facilitating the synthesis of bioactive compounds.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The sulfonyl chloride moiety was utilized to attach different amines, leading to compounds that showed promising cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions on the benzofuran ring could significantly enhance biological activity.

Material Science

In material science, this compound has been explored for its potential use in developing functional materials with specific optical and electronic properties. The incorporation of chlorine atoms can modify the electronic characteristics, making it suitable for applications in organic electronics.

Data Table: Optical Properties

PropertyValue
Absorption Wavelength320 nm
Emission Wavelength450 nm
Quantum Yield0.75

Agricultural Chemistry

The compound's chlorinated structure presents opportunities in agricultural chemistry as a precursor for herbicides or pesticides. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that target specific pathways in pests or weeds.

Case Study: Herbicidal Activity

Research has shown that derivatives of this compound exhibit selective herbicidal activity against certain weed species while being less toxic to crops. This selectivity is attributed to the specific interactions of the chlorinated benzofuran derivatives with plant metabolic pathways.

Analytical Chemistry

In analytical chemistry, 3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride serves as a reagent for detecting various analytes due to its fluorescent properties when conjugated with suitable substrates.

Application Example: Fluorescent Probes

The compound has been used to develop fluorescent probes for detecting biomolecules such as proteins and nucleic acids. These probes exhibit enhanced fluorescence upon binding with target analytes, allowing for sensitive detection methods in biological assays.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives may interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

2,4-Dichloro-5-fluorobenzenesulfonyl Chloride

This compound (CAS: 874773-65-6) shares the sulfonyl chloride group with the target benzofuran derivative but differs in its benzene core and substituent pattern. Key distinctions include:

  • Core Structure: A simple benzene ring vs. the fused benzofuran system in the target compound.
  • Substituents : Fluorine at position 5 and chlorines at positions 2 and 4 in the benzene derivative contrast with the chlorinated benzofuran and 4-chlorophenyl groups in the target. Fluorine’s strong electron-withdrawing effect may increase electrophilicity at the sulfonyl chloride group compared to chlorine’s moderate electronegativity .

Chlorobenzilate (Ethyl 4-Chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetate)

While Chlorobenzilate shares the 4-chlorophenyl group with the target compound, its ester and alcohol functionalities contrast with the sulfonyl chloride group. This structural difference underpins its historical use as an acaricide versus the target’s role as a reactive intermediate. The absence of a sulfonyl chloride group in Chlorobenzilate reduces its electrophilic reactivity, making it more suitable for pesticidal activity .

Reactivity and Functional Group Analysis

Compound Reactive Group Key Reactivity Applications
Target Benzofuran Derivative Sulfonyl chloride High reactivity with amines/alcohols (e.g., forming sulfonamides/sulfonate esters) Pharmaceutical intermediates
2,4-Dichloro-5-fluorobenzenesulfonyl Chloride Sulfonyl chloride Enhanced electrophilicity due to fluorine; used in fluorinated polymer synthesis Specialty chemicals, surfactants
Chlorobenzilate Ester, hydroxyl Hydrolyzes to bioactive metabolites; low electrophilic character Agrochemicals (acaricides)

Key Observations :

  • The sulfonyl chloride group in both the target and 2,4-dichloro-5-fluorobenzenesulfonyl chloride enables acylating reactions, but fluorine substitution may accelerate kinetics .
  • The benzofuran core in the target compound likely imparts steric hindrance, moderating reactivity compared to the smaller benzene-based analog.

Physical and Electronic Properties

  • Electron-Withdrawing Effects : Chlorine and fluorine substituents decrease electron density at the sulfonyl chloride group, enhancing its electrophilicity. The benzofuran system’s conjugated π-electrons may delocalize charge, partially offsetting this effect in the target compound.
  • Thermal Stability : Benzofuran derivatives generally exhibit higher thermal stability than simple benzene analogs due to extended conjugation.

Toxicity and Environmental Impact

  • Chlorobenzilate : Documented as an endocrine disruptor, leading to restricted use in agriculture .

Biological Activity

3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring. Its structure includes two chlorine atoms and a sulfonyl chloride group, which are critical for its biological activity. The molecular formula is C13H8Cl2O2S, and it has a molecular weight of approximately 303.17 g/mol.

The biological activity of 3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl chloride group can act as an electrophile, potentially inhibiting enzymes through covalent modification.
  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride have demonstrated effectiveness against Mycobacterium tuberculosis and other pathogens.

CompoundMIC (µg/mL)Target Pathogen
Compound A8M. tuberculosis
Compound B2Candida albicans

The minimum inhibitory concentration (MIC) values suggest that modifications on the benzofuran core can enhance antimicrobial efficacy .

Anticancer Activity

Studies have shown that benzofuran derivatives can inhibit cancer cell growth. For example, derivatives with similar structural motifs have been tested against leukemia cells with promising results:

CompoundIC50 (µM)Cell Line
Compound C0.1HL60 (leukemia)
Compound D5K562 (leukemia)

These findings indicate that the presence of halogens and sulfonyl groups may enhance anticancer activity by increasing binding affinity to target proteins involved in tumor growth .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related benzofuran compound on lung cancer cells (A549). The compound was found to inhibit the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis. The IC50 value was determined to be 16.4 µM, indicating significant potency in a preclinical model .

Case Study 2: Antimicrobial Screening

Another study screened various benzofuran derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the benzofuran ring significantly enhanced antimicrobial effects, with some compounds achieving MIC values as low as 0.78 µg/mL .

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